Enoltasosartan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

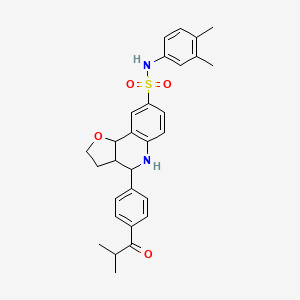

Enoltasosartan is an active metabolite of tasosartan, a long-acting angiotensin II receptor blocker. It is primarily used in the treatment of essential hypertension due to its ability to block the angiotensin II type 1 receptor, leading to vasodilation and reduced blood pressure .

Métodos De Preparación

The preparation of enoltasosartan involves several synthetic routes and reaction conditions. One method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 to create an in vivo formula . Industrial production methods are not extensively detailed in the available literature, but the synthesis typically involves multiple steps to ensure the purity and efficacy of the compound.

Análisis De Reacciones Químicas

Enoltasosartan undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Enoltasosartan has several scientific research applications, including:

Chemistry: It is used to study the binding and blocking effects on angiotensin II receptors.

Biology: It helps in understanding the physiological effects of angiotensin II receptor blockade.

Medicine: It is used in the treatment of hypertension and heart failure.

Industry: It is used in the development of new pharmaceuticals targeting the renin-angiotensin-aldosterone system

Mecanismo De Acción

Enoltasosartan exerts its effects by binding to the angiotensin II type 1 receptor in vascular smooth muscle and the adrenal gland. This binding blocks the effects of angiotensin II, a vasoconstrictor that stimulates the synthesis and release of aldosterone. By blocking these effects, this compound leads to vasodilation, reduced secretion of vasopressin, and decreased production and secretion of aldosterone, ultimately reducing blood pressure .

Comparación Con Compuestos Similares

Enoltasosartan is unique due to its specific binding and blocking effects on the angiotensin II type 1 receptor. Similar compounds include:

Tasosartan: The parent compound of this compound, also an angiotensin II receptor blocker.

Losartan: Another angiotensin II receptor blocker with similar effects but different pharmacokinetic properties.

Valsartan: A widely used angiotensin II receptor blocker with a different chemical structure but similar therapeutic effects .

This compound stands out due to its delayed and sustained receptor blockade, influenced by its high protein binding and slow dissociation from the carrier .

Propiedades

Número CAS |

159237-67-9 |

|---|---|

Fórmula molecular |

C23H19N7O2 |

Peso molecular |

425.4 g/mol |

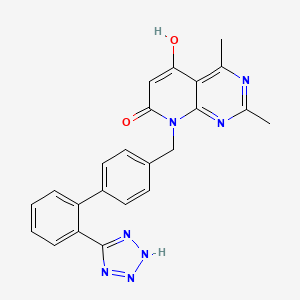

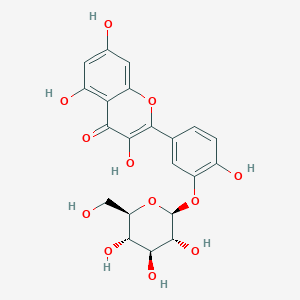

Nombre IUPAC |

5-hydroxy-2,4-dimethyl-8-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C23H19N7O2/c1-13-21-19(31)11-20(32)30(23(21)25-14(2)24-13)12-15-7-9-16(10-8-15)17-5-3-4-6-18(17)22-26-28-29-27-22/h3-11,31H,12H2,1-2H3,(H,26,27,28,29) |

Clave InChI |

YROKAAIPBSCMJN-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C(=CC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-difluoro-1-(methylamino)-1,2-dioxoheptan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12386714.png)

![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12386731.png)

![4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B12386742.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate](/img/structure/B12386784.png)

![1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386788.png)

![6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12386795.png)